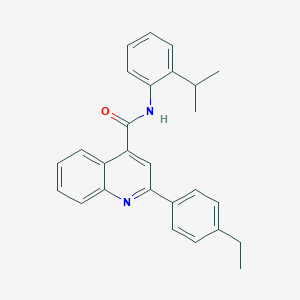METHANONE](/img/structure/B334478.png)
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with a 2,4-dimethoxyphenyl group and a 3,5-dimethyl-1-piperidinylcarbonyl group. These substitutions confer specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the quinoline core with 2,4-dimethoxybenzene under acidic conditions.
Attachment of the 3,5-Dimethyl-1-piperidinylcarbonyl Group: The final step involves the acylation of the quinoline derivative with 3,5-dimethyl-1-piperidinylcarbonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
[2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]pyridine: Similar structure but with a pyridine core instead of quinoline.
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]isoquinoline: Isoquinoline core instead of quinoline.
2-(2,4-Dimethoxyphenyl)-4-[(3,5-dimethyl-1-piperidinyl)carbonyl]benzene: Benzene core instead of quinoline.
Uniqueness
The uniqueness of [2-(2,4-DIMETHOXYPHENYL)-4-QUINOLYL](3,5-DIMETHYLPIPERIDINO)METHANONE lies in its specific substitution pattern and the presence of both the quinoline core and the 3,5-dimethyl-1-piperidinylcarbonyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C25H28N2O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[2-(2,4-dimethoxyphenyl)quinolin-4-yl]-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H28N2O3/c1-16-11-17(2)15-27(14-16)25(28)21-13-23(26-22-8-6-5-7-19(21)22)20-10-9-18(29-3)12-24(20)30-4/h5-10,12-13,16-17H,11,14-15H2,1-4H3 |
InChI Key |
FCBASLNVAPOEMB-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B334395.png)
![Propyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334396.png)
![3-{4-[(4-benzhydryl-1-piperazinyl)carbonyl]-2-quinolinyl}phenyl methyl ether](/img/structure/B334398.png)
![3-({[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B334399.png)
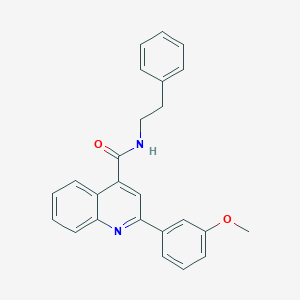
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide](/img/structure/B334401.png)
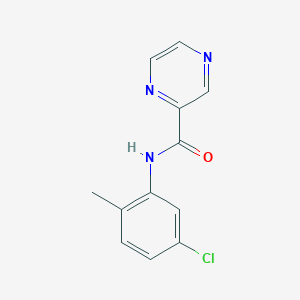
![3-cyclohexyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B334410.png)
![Isopropyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B334411.png)
![Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334412.png)
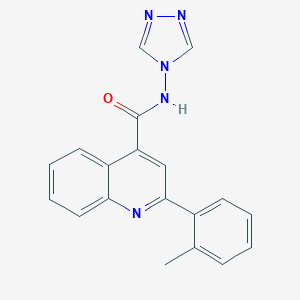
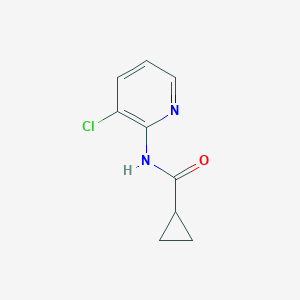
![5-(3-Bromo-5-chloro-2-hydroxybenzylidene)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334415.png)
